Cas no 2228630-87-1 (3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid)

3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid
- 2228630-87-1
- EN300-1974472
-
- インチ: 1S/C14H12F2O3/c1-19-11-7-6-9-4-2-3-5-10(9)13(11)14(15,16)8-12(17)18/h2-7H,8H2,1H3,(H,17,18)
- InChIKey: LNSNGTNAAAWKBB-UHFFFAOYSA-N
- ほほえんだ: FC(CC(=O)O)(C1C(=CC=C2C=CC=CC=12)OC)F
計算された属性
- せいみつぶんしりょう: 266.07545056g/mol
- どういたいしつりょう: 266.07545056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974472-0.5g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1974472-2.5g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1974472-0.05g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1974472-5.0g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1974472-5g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-1974472-0.25g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1974472-1.0g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1974472-0.1g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1974472-10.0g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1974472-1g |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid |
2228630-87-1 | 1g |
$1500.0 | 2023-09-16 |
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acidに関する追加情報
3,3-Difluoro-3-(2-Methoxynaphthalen-1-yl)Propanoic Acid: A Comprehensive Overview
The compound 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid, with the CAS number 2228630-87-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a naphthyl group substituted with a methoxy moiety and a propanoic acid backbone with two fluorine atoms at the 3-position. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid in drug development, particularly in the design of novel therapeutics targeting specific biological pathways. The fluorine atoms in the molecule contribute to its lipophilicity and stability, which are critical factors in drug design. Additionally, the naphthyl group enhances the molecule's ability to interact with biological targets, such as proteins and enzymes, making it a promising candidate for pharmacological applications.
In terms of synthesis, researchers have developed efficient methods to prepare this compound, often involving multi-step reactions that incorporate fluorination and substitution strategies. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced on a larger scale for both research and industrial purposes. The synthesis process typically begins with the preparation of the naphthol derivative, followed by methylation to introduce the methoxy group. Subsequent steps involve coupling reactions to attach the propanoic acid backbone and fluorination at the 3-position.
The application of 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid extends beyond pharmaceuticals. Recent advancements in materials science have explored its use as a building block for advanced materials, such as organic semiconductors and optoelectronic devices. The molecule's electronic properties, influenced by its fluorinated propanoic acid group and aromatic naphthyl system, make it suitable for applications in light-emitting diodes (LEDs) and solar cells. Researchers have demonstrated that incorporating this compound into polymer blends can enhance their electrical conductivity and mechanical stability.
In terms of toxicity and safety profiles, studies have shown that 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid exhibits low toxicity in vitro and in vivo models. This makes it a safer alternative compared to other fluorinated compounds that may pose environmental or health risks. However, further research is required to fully understand its long-term effects and bioaccumulation potential.
Looking ahead, the future of this compound lies in its potential for customization through chemical modifications. By altering substituents on the naphthyl group or modifying the propanoic acid backbone, researchers can tailor its properties for specific applications. For instance, introducing additional functional groups could enhance its solubility or improve its interaction with biological targets.
In conclusion, 3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid is a versatile compound with significant potential across multiple disciplines. Its unique structure and favorable chemical properties make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing modern technology and medicine.
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